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Compound of Interest

Compound Name: Cy5-dATP

Cat. No.: B12392867 Get Quote

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize

specific DNA or RNA sequences within the context of the cell or tissue. The choice of

fluorophore is critical for achieving high sensitivity and specificity. Cy5-dATP is a fluorescently

labeled deoxyadenosine triphosphate analog widely used for the enzymatic incorporation of the

Cy5 dye into DNA probes. Cy5, a cyanine dye, fluoresces in the far-red region of the spectrum,

a range where cellular autofluorescence is minimal, leading to a significantly improved signal-

to-noise ratio.[1] Its high molar extinction coefficient, good quantum yield, and exceptional

photostability make it an ideal choice for demanding applications, including single-copy gene

detection and multiplex FISH.[2][3] These application notes provide detailed protocols for

labeling DNA probes with Cy5-dATP and their subsequent use in FISH experiments.

Properties of Cy5-dATP
Cy5-dATP can be incorporated into DNA probes using various enzymatic methods, including

nick translation, random primed labeling, and PCR.[4][5] The resulting Cy5-labeled probes are

well-suited for a variety of hybridization applications.

Data Presentation: Photophysical and Chemical Properties

The selection of a fluorophore is governed by its specific photophysical properties. The data

below summarizes the key characteristics of Cy5.
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Property Value Reference

Excitation Wavelength (λmax) 649-651 nm

Emission Wavelength (λmax) 667-670 nm

Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield

(Φf)
~0.20 - 0.27

Molecular Weight 1182.05 g/mol

Recommended Filter Set SpectrumFRed™ or equivalent

Comparative Data of Common Fluorophores

Cy5 exhibits high photostability, which is a crucial advantage for experiments requiring

prolonged imaging sessions or high-intensity light sources.

Fluorophore
Molar Extinction
Coefficient (ε)
(M⁻¹cm⁻¹)

Fluorescence
Quantum Yield (Φf)

Relative
Photostability

Fluorescein ~70,000 ~0.93 Low

Rhodamine B ~106,000 ~0.31 Moderate

Cy5 ~250,000 ~0.20 High

Table adapted from BenchChem data. Note: Photophysical properties can be influenced by the

local environment.

Experimental Protocols
Protocol 1: DNA Probe Labeling with Cy5-dATP by Nick
Translation
Nick translation is a common method to generate uniformly labeled, double-stranded DNA

probes. The process uses DNase I to introduce nicks in the DNA backbone, creating 3'-
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hydroxyl termini that serve as primers for DNA Polymerase I. DNA Polymerase I then adds

nucleotides, including Cy5-dATP, while its 5'→3' exonuclease activity removes existing

nucleotides.

Materials:

DNA template (e.g., plasmid, BAC, PCR product)

Cy5-dATP (e.g., 1 mM solution)

Nick Translation Labeling Kit (containing DNase I, DNA Polymerase I, dNTP mix without

dATP, and buffer) or individual reagents.

Stop buffer (0.5 M EDTA)

Purification columns (e.g., spin columns) to remove unincorporated nucleotides.

Nuclease-free water

Procedure:

Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following reagents on

ice:

DNA Template: 1 µg

10x Nick Translation Buffer: 5 µL

dNTP Mix (dCTP, dGTP, dTTP at 0.5 mM each): 5 µL

Cy5-dATP (1 mM): 1 µL

Enzyme Mix (DNase I/DNA Pol I): 2 µL

Nuclease-free water: to a final volume of 50 µL

Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the

reaction at 15°C for 90-120 minutes. The incubation time can be adjusted to optimize the
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probe size, typically between 200-500 bp.

Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA (Stop Buffer).

Probe Purification: Remove unincorporated Cy5-dATP using a spin column or ethanol

precipitation.

Follow the manufacturer's protocol for the spin column.

For ethanol precipitation, add 1/10 volume of 3 M sodium acetate and 2.5 volumes of cold

100% ethanol. Incubate at -20°C for at least 30 minutes, centrifuge at high speed, wash

the pellet with 70% ethanol, air dry, and resuspend in hybridization buffer.

Quality Control: Assess the labeling efficiency by measuring absorbance at 260 nm (for

DNA) and 650 nm (for Cy5). The quality of the probe, including fragment length, can be

verified on an agarose gel.

Protocol 2: Fluorescence In Situ Hybridization (FISH)
This protocol provides a general workflow for FISH on prepared chromosome spreads or

interphase nuclei on glass slides.

Materials:

Cy5-labeled DNA probe

Human Cot-1 DNA (for blocking repetitive sequences)

Salmon Sperm DNA

20x SSC (Saline-Sodium Citrate) buffer

Formamide

Dextran sulfate

DAPI (4',6-diamidino-2-phenylindole) counterstain

Antifade mounting medium
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Rubber cement

Coverslips (22x22 mm)

Procedure:

Probe Mix Preparation (per slide):

Cy5-labeled probe: 100-200 ng

Human Cot-1 DNA: 5-10 µg

Salmon Sperm DNA: 10 µg

Combine, ethanol precipitate, and resuspend the pellet in 10 µL of Hybridization Buffer

(50% formamide, 2x SSC, 10% dextran sulfate).

Slide Preparation and Denaturation:

Age slides with prepared metaphase or interphase cells.

Dehydrate the slides through an ethanol series (70%, 85%, 100% for 2 minutes each) and

air dry.

Immerse slides in denaturation solution (70% formamide, 2x SSC, pH 7.0) at 70-75°C for

2-5 minutes.

Immediately transfer the slides to an ice-cold ethanol series (70%, 85%, 100%) for 2

minutes each and air dry.

Probe Denaturation and Hybridization:

Denature the probe mix at 75°C for 5-10 minutes and then place on ice to prevent re-

annealing.

Apply the 10 µL of denatured probe mix to the denatured area on the slide.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cover with a 22x22 mm coverslip, avoiding air bubbles. Seal the edges with rubber

cement.

Incubate in a humidified chamber at 37°C overnight.

Post-Hybridization Washes:

Carefully remove the rubber cement and coverslip.

Wash 1: 50% formamide / 2x SSC at 42°C for 3 x 5 minutes.

Wash 2: 2x SSC at 42°C for 3 x 5 minutes.

Wash 3: 1x SSC at 39°C for 1 x 10 minutes.

Detection and Mounting:

Briefly rinse the slide in PBS.

Apply a drop of antifade mounting medium containing DAPI counterstain.

Mount with a new coverslip and store in the dark at 4°C until analysis.

Microscopy:

Visualize the slides using a fluorescence microscope equipped with appropriate filter sets

for DAPI (blue) and Cy5 (far-red).

Troubleshooting Common FISH Issues
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Issue Potential Cause Suggested Solution

No or Weak Signal Poor probe labeling efficiency.

Verify probe labeling by gel

electrophoresis and

spectrophotometry.

Insufficient denaturation.

Optimize denaturation time

and temperature for both

probe and sample.

Low probe concentration.
Increase the amount of probe

used in the hybridization mix.

High Background
Incomplete removal of

unbound probe.

Increase stringency and

duration of post-hybridization

washes.

Non-specific binding.

Ensure sufficient blocking with

Cot-1 DNA for repetitive

sequences.

Probe precipitation.

Centrifuge probe mix before

denaturation to pellet any

precipitates.

Patchy/Uneven Signal
Air bubbles under the

coverslip.

Be careful when applying the

coverslip to avoid trapping air.

Uneven denaturation or probe

distribution.

Ensure the slide is evenly

heated and the probe mix

spreads uniformly.

Visualized Workflows and Pathways

Labeled_Probe

Denature_Probe
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Click to download full resolution via product page

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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